molecular formula C8H5BF2O3 B3327243 (4,5-Difluorobenzofuran-7-yl)boronic acid CAS No. 325486-39-3

(4,5-Difluorobenzofuran-7-yl)boronic acid

Cat. No. B3327243
CAS RN: 325486-39-3
M. Wt: 197.93 g/mol
InChI Key: UVZZUAIELVHMBY-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned, “(4,5-Difluorobenzofuran-7-yl)boronic acid”, likely contains a benzofuran core structure with fluorine atoms at the 4th and 5th positions and a boronic acid group at the 7th position .


Molecular Structure Analysis

The molecular structure of “(4,5-Difluorobenzofuran-7-yl)boronic acid” likely consists of a benzofuran core (a fused aromatic ring containing a benzene and a furan), with fluorine atoms substituted at the 4th and 5th positions and a boronic acid group at the 7th position .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of chemical reaction where a carbon-carbon bond is formed between two organic groups .

Mechanism of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring the organic group to a metal catalyst (usually palladium), which then reacts with an electrophilic organic group to form a new carbon-carbon bond .

Future Directions

The use of boronic acids in chemical reactions, particularly in cross-coupling reactions, is a well-established field of study. Future research may focus on developing new reactions involving boronic acids, or improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

(4,5-difluoro-1-benzofuran-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF2O3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZZUAIELVHMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C2=C1OC=C2)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluorobenzofuran-7-yl)boronic acid

Synthesis routes and methods I

Procedure details

A mixture of 2.0 gm (8.58mMol) 4,5-difluoro-7-bromobenzofuran and 0.202 gm (8.58 mMol) magnesium in 10 mL tetrahydrofuran was heated at reflux for 50 minutes. The resulting mixture was then cooled to −5° C. and treated dropwise with 1.01 mL (8.93 mMol) trimethylborate over 20 minutes. The reaction mixture was stirred at room temperature for 1.5 hours and was then concentrated under reduced pressure. The residue was partitioned between 50 mL deionized water and 50 mL ethyl acetate. The mixture was treated with 0.3 mL acetic acid to adjust to a neutral pH. The phases were separated and the aqueous phase was extracted well with ethyl acetate. The organic phases were combined, dried over magnesium sulfate, and concentrated under reduced pressure to provide 2.1 gm of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, a mixture of 0.484 gm (2.08 mMol) 4,5-difluoro-7-bromobenzofuran and 0.065 gm (2.67 mMol) magnesium in 5 mL tetrahydrofuran was heated at reflux. Two drops of 1,2-dibromomethane were added and the mixture heated at reflux for 45 minutes. To this mixture were added 260 μL (2.29 mMol) trimethylborate and heating was continued for an additional 45 minutes. After cooling to room temperature, 2.3 mL 1N hydrochloric acid were added and the mixture stirred for 45 minutes. The mixture was then extracted well with diethyl ether. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure. The residue was slurried in 4 mL hexanes, the solvent removed by decantation, and the residual solid dried under reduced pressure to provide 0.402 gm (97.8%) of the title compound.
Quantity
0.484 g
Type
reactant
Reaction Step One
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
97.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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